1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14/h3-5,7H,2,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVHSWCORQIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines
Hydrazine derivatives react with 1,3-diketones or β-keto esters under acidic or basic conditions to form pyrazole rings. For example, ethyl acetoacetate and phenylhydrazine yield 1-phenyl-3-methylpyrazole, a precursor for further functionalization. Reaction conditions significantly influence regioselectivity:
| Reaction Condition | Temperature (°C) | Solvent | Yield (%) | Regioselectivity Ratio (3-/5-substitution) |
|---|---|---|---|---|
| Acidic (HCl) | 80–90 | Ethanol | 72 | 3:1 |
| Basic (KOH) | 25 | Water | 65 | 1:1 |
| Microwave-assisted | 120 | DMF | 88 | 4:1 |
Microwave irradiation reduces reaction times from hours to minutes while improving yields.
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings enable precise functionalization of pyrazole rings. Suzuki-Miyaura reactions using aryl boronic acids and 4-bromopyrazole derivatives achieve >90% yields in tetrahydrofuran (THF) with Pd(PPh₃)₄ as the catalyst. This method is critical for introducing aryl groups at specific positions before alkylation or amination.
Alkylation Strategies for Ethyl Group Introduction
Introducing the ethyl group at the pyrazole nitrogen requires careful selection of alkylating agents and bases. Two approaches are prevalent: direct alkylation of pre-formed pyrazoles and in situ alkylation during ring formation.
Direct Alkylation with Ethyl Halides
Ethyl bromide or iodide reacts with pyrazole derivatives in the presence of potassium carbonate or sodium hydride. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl bromide | K₂CO₃ | DMF | 80 | 6 | 78 |
| Ethyl iodide | NaH | THF | 25 | 12 | 85 |
| Ethyl tosylate | DBU | AcCN | 60 | 4 | 91 |
DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions such as over-alkylation.
In Situ Alkylation During Ring Formation
Incorporating ethyl groups during pyrazole synthesis streamlines production. For example, using ethylhydrazine in cyclocondensation reactions directly yields 1-ethylpyrazoles. This method reduces post-synthetic steps but requires stringent control of stoichiometry to avoid byproducts.
The final step involves introducing the amine group at the 4-position of the pyrazole ring. Nucleophilic substitution and reductive amination are the most cited methods.
Nucleophilic Substitution
Chloropyrazole intermediates react with ammonia or amines under high-pressure conditions. Catalytic amounts of copper(I) iodide improve kinetics:
| Substrate | Amine Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloropyrazole | NH₃ (aq.) | CuI | DMSO | 100 | 68 |
| 4-Bromopyrazole | Benzylamine | None | EtOH | 80 | 72 |
| 4-Iodopyrazole | NH₃ (gas) | Pd₂(dba)₃ | Toluene | 120 | 89 |
Microwave-assisted reactions achieve 95% conversion in 30 minutes.
Reductive Amination
Ketone or aldehyde intermediates are converted to amines via reductive amination. Sodium cyanoborohydride or hydrogen gas with Raney nickel are common reducing agents:
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Pyrazole-4-carbaldehyde | Ammonium acetate | NaBH₃CN | MeOH | 83 |
| Pyrazole-4-ketone | Methylamine | H₂ (Raney Ni) | EtOAc | 77 |
This method is preferred for its compatibility with sensitive functional groups.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Solvent polarity directly impacts reaction rates and yields. A study comparing THF, DMF, and ethanol found DMF optimal for alkylation (yield: 91% vs. 75% in ethanol). Elevated temperatures (>100°C) accelerate reactions but risk decomposition, necessitating precise thermal control.
Catalytic Systems
Heterogeneous catalysts like zeolite-supported palladium improve recyclability in industrial settings. Five consecutive batches showed <5% loss in activity, reducing production costs by 30%.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 1.5 h |
| Yield | 82% | 94% |
| Catalyst Loading | 5 mol% | 2 mol% |
| Annual Production | 500 kg | 2,000 kg |
Flow systems reduce waste and improve consistency, making them preferable for pharmaceutical applications .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, exhibit promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the modulation of specific signaling pathways related to apoptosis and cell cycle regulation .
Antimicrobial Properties
Another significant application of this compound is in the development of antimicrobial agents. Research has shown that pyrazole derivatives can effectively combat bacterial strains resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis has been highlighted in studies focusing on multidrug-resistant pathogens .
Agricultural Science Applications
Pesticide Development
In agricultural research, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has been explored for its potential as a pesticide. Its effectiveness against various pests was tested in field trials, where it showed a significant reduction in pest populations while maintaining safety for beneficial insects . The compound's mode of action involves interference with the nervous system of target pests.
Material Science Applications
Polymer Synthesis
The compound has also found applications in material science, particularly in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research conducted on polymer composites containing pyrazole derivatives indicates improved performance characteristics compared to traditional materials .
Case Study 1: Anticancer Research
A comprehensive study involved testing the efficacy of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with this compound showed a 70% reduction in aphid populations compared to untreated controls. The trials also reported minimal impact on non-target species, highlighting its potential as an eco-friendly pesticide .
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Molecular pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., bis(trifluoromethyl)phenyl in ) increase steric hindrance and metabolic stability but reduce solubility. Ethyl and methyl groups () balance hydrophobicity and synthetic accessibility .
- Amine Position : The 4-amine group in the target compound is critical for hydrogen bonding in biological targets, a feature shared with analogs like 1-[(3-chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1708400-87-6), which shows affinity for kinase targets .
Physicochemical Properties
- Solubility : The target compound’s ethyl group enhances lipophilicity compared to hydrophilic analogs like 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine (), which has a logP ~1.5 due to the trifluoroethoxy group .
- Stability : Bis(trifluoromethyl)phenyl analogs () exhibit superior stability under acidic conditions, whereas dichlorophenyl derivatives () are prone to oxidative degradation .
Biological Activity
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential in treating various diseases, particularly cancer, owing to their ability to interact with multiple biological targets.
The compound has the following chemical properties:
- Molecular Formula : C₈H₁₂N₆
- Molecular Weight : 192.22 g/mol
- CAS Number : 1249034-21-6
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer : Significant antiproliferative effects against various cancer cell lines.
- Antibacterial and Antimicrobial : Potential activity against bacterial strains.
- Anti-inflammatory : Ability to reduce inflammation in vitro and in vivo.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown promising results against several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 2.43 | Microtubule assembly inhibition |
| 2 | HepG2 | 4.98 | Topoisomerase II inhibition |
| 3 | A549 | 193.93 | Apoptosis induction |
Data sourced from various studies .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Key Enzymes : Such as topoisomerases and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
- Microtubule Disruption : Leading to cell cycle arrest and apoptosis.
For example, one study demonstrated that a related pyrazole derivative inhibited CDK2 with a value of 0.005 µM, showcasing its potential as a selective anticancer agent .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Furthermore, certain derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
-
Study on MDA-MB-231 Cells :
- The compound exhibited significant growth inhibition with an IC50 value of 2.43 µM.
- Mechanistic studies revealed that it disrupted microtubule dynamics, leading to apoptosis.
-
In Vivo Studies :
- Administration of certain pyrazole derivatives in animal models showed reduced tumor growth and improved survival rates compared to control groups.
- Comparative Analysis :
Q & A
Q. What steps validate the reproducibility of synthetic protocols across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
